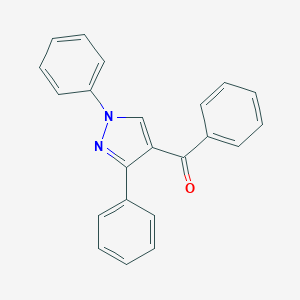

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

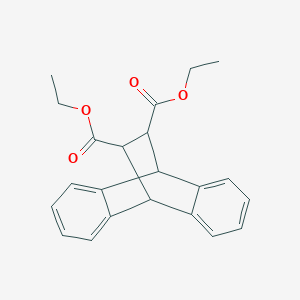

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is a novel benzodiazepine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the triazolobenzodiazepine family, which is known for its high affinity for the central nervous system (CNS) receptors.

Mecanismo De Acción

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves its binding to the gamma-aminobutyric acid (GABA) receptors in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, hypnotic, and anticonvulsant effects.

Biochemical and Physiological Effects:

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of GABA in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-, leading to its anxiolytic and hypnotic effects. Additionally, it has been shown to reduce the excitability of neurons, leading to its anticonvulsant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is its high affinity for the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- receptors, making it a potent ligand for studying the GABAergic system. Its low potential for abuse and dependence also makes it a promising alternative to traditional benzodiazepines. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in lab experiments.

Direcciones Futuras

Several future directions for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- include its potential use in the treatment of other 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- disorders, such as depression and schizophrenia. Additionally, further research is needed to understand its long-term effects and potential for tolerance and dependence. Finally, new synthesis methods should be developed to improve its yield and solubility.

Métodos De Síntesis

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves the condensation of 2-amino-5-chlorobenzophenone with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide and copper sulfate to obtain the triazole ring. The final step involves the introduction of the thiomethyl group using 3-pyridinemethanethiol in the presence of sodium methoxide. The yield of this synthesis method is approximately 50%.

Aplicaciones Científicas De Investigación

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has shown potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. Several studies have reported its anxiolytic, hypnotic, and anticonvulsant properties. Additionally, it has been shown to have a low potential for abuse and dependence, making it a promising alternative to traditional benzodiazepines.

Propiedades

Número CAS |

85677-84-5 |

|---|---|

Nombre del producto |

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- |

Fórmula molecular |

C23H17Cl2N5S |

Peso molecular |

466.4 g/mol |

Nombre IUPAC |

8-chloro-6-(2-chlorophenyl)-1-(pyridin-3-ylmethylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C23H17Cl2N5S/c24-16-7-8-20-18(10-16)23(17-5-1-2-6-19(17)25)27-12-21-28-29-22(30(20)21)14-31-13-15-4-3-9-26-11-15/h1-11H,12-14H2 |

Clave InChI |

HHLMQYBZCDVUDQ-UHFFFAOYSA-N |

SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |

SMILES canónico |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |

Otros números CAS |

85677-84-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)

![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)